molecular formula C23H25NO B109677 (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol CAS No. 251093-34-2

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol

Cat. No.: B109677
CAS No.: 251093-34-2
M. Wt: 331.4 g/mol
InChI Key: BOZCOAZLVQXGKP-AUSIDOKSSA-N
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Description

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol is a chiral compound with significant importance in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and phenylpropanol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired stereochemistry is achieved.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include chiral catalysts, reducing agents, and protecting groups to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,7R)-2-(dibenzylamino)-7-hydroxycycloheptyl acetate: A compound with similar structural features but different functional groups.

    (1S,2R,5R,6S)-2-(dibenzylamino)-5,6-bis({[(2,2,2-trichloroethoxy)carbonyl]oxy})cyclohex-3-en-1-yl (2,2,2-trichloroethyl) carbonate: Another structurally related compound with distinct chemical properties.

Uniqueness

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both dibenzylamino and phenylpropanol groups

Properties

IUPAC Name

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZCOAZLVQXGKP-AUSIDOKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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